molecular formula C20H21N3O2 B2783249 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide CAS No. 1448141-79-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2783249
CAS No.: 1448141-79-4
M. Wt: 335.407
InChI Key: ZAUDXAHZPGCANT-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-b]pyridine Research

The exploration of pyrrolo[2,3-b]pyridine derivatives began in the mid-20th century, driven by the structural resemblance of this heterocyclic system to indole and purine frameworks. Early syntheses focused on adapting classical indole-forming reactions, such as the Madelung cyclization, to construct the pyrrolopyridine core. For instance, modifications of the Madelung method enabled the preparation of 2-, 3-, and 4-alkyl/aryl-substituted derivatives through intramolecular cyclization of N-(o-aminopyridinyl) amides under high-temperature conditions. Concurrently, the Fischer indole synthesis was repurposed to generate pyrrolo[2,3-b]pyridines by substituting phenylhydrazines with pyridinylhydrazines, facilitating cyclization at the pyridine nitrogen.

The 1960s marked a turning point with the systematic investigation of electrophilic substitution patterns in pyrrolo[2,3-b]pyridines. Studies demonstrated preferential reactivity at the 3-position for nitration, bromination, and Mannich reactions, though exceptions like 2-position nitration were noted in specific cases. These findings laid the groundwork for functionalizing the core structure, enabling the synthesis of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and 3-diazo derivatives. The development of spectroscopic tools (e.g., NMR, mass spectrometry) further accelerated structural elucidation, resolving ambiguities in regiochemistry and isomer formation.

Position of N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide in Current Research

This compound represents a contemporary innovation in pyrrolopyridine chemistry, combining the heterocyclic core with a 4-oxo-4-phenylbutanamide side chain. This design leverages the pyrrolo[2,3-b]pyridine moiety’s capacity to engage in π-π stacking and hydrogen bonding, while the butanamide group introduces conformational flexibility and potential protease-binding motifs. Current research positions this compound within kinase inhibitor development, owing to structural parallels with ATP-competitive inhibitors that target FGFR (fibroblast growth factor receptor) and EGFR (epidermal growth factor receptor) families.

The compound’s propyl linker between the pyrrolopyridine and butanamide groups optimizes spatial orientation for target engagement, as evidenced by molecular docking studies on analogous structures. Additionally, the 4-oxo-4-phenylbutanamide moiety may mimic endogenous substrates of NAD+-dependent enzymes, suggesting utility in metabolic disorder therapeutics.

Significance in Medicinal Chemistry and Drug Discovery

Pyrrolo[2,3-b]pyridine derivatives have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrophobic interactions (via the aromatic system) and hydrogen bonding (via the pyridinic nitrogen). This compound exemplifies this duality, with demonstrated potential in:

  • Kinase Inhibition : The compound’s planar pyrrolopyridine core competes with ATP for binding to kinase catalytic domains, while the butanamide side chain stabilizes interactions with hydrophobic pockets.
  • Antiparasitic Activity : Analogous pyrrolo[2,3-b]pyridine nucleosides exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, by disrupting purine salvage pathways.
  • Anticancer Applications : Derivatives with electron-withdrawing substituents (e.g., halogens) on the phenyl group show enhanced cytotoxicity via ROS (reactive oxygen species) generation and DNA intercalation.

A comparative analysis of pyrrolo[2,3-b]pyridine derivatives reveals that the introduction of a 4-oxo-4-phenylbutanamide group enhances metabolic stability compared to ester or carbamate-linked analogues, as evidenced by in vitro microsomal assays.

Research Challenges and Opportunities

Challenges :

  • Synthetic Complexity : The regioselective introduction of substituents at the 3-position of pyrrolo[2,3-b]pyridine remains non-trivial, often requiring protecting group strategies to avoid isomer formation.
  • Solubility Limitations : The hydrophobic nature of the phenylbutanamide moiety necessitates prodrug strategies or formulation enhancements for in vivo efficacy.
  • Off-Target Effects : Kinase inhibition profiles of pyrrolopyridine derivatives often show overlap with unintended targets (e.g., JAK2, ABL1), necessitating structural refinement.

Opportunities :

  • Targeted Drug Delivery : Conjugation of the compound to antibody-drug conjugates (ADCs) could exploit overexpression of FGFRs in certain cancers.
  • Combination Therapies : Synergistic effects with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) may enhance antitumor immune responses.
  • Computational Optimization : Machine learning models trained on pyrrolopyridine bioactivity data could accelerate lead optimization.

Impact on Heterocyclic Chemistry Development

The synthesis and functionalization of this compound have spurred methodological advancements in heterocyclic chemistry, including:

  • Catalytic C-H Activation : Palladium-catalyzed direct arylation at the 3-position avoids traditional electrophilic substitution limitations, enabling access to previously inaccessible derivatives.
  • Tandem Cyclization-Addition Reactions : One-pot sequences combining Fischer cyclization with Michael addition have streamlined the construction of hybrid pyrrolopyridine-amidine systems.
  • Green Chemistry Approaches : Solvent-free mechanochemical synthesis of pyrrolo[2,3-b]pyridines reduces waste and improves yields compared to thermal methods.

Properties

IUPAC Name

4-oxo-4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-18(16-6-2-1-3-7-16)9-10-19(25)21-13-5-14-23-15-11-17-8-4-12-22-20(17)23/h1-4,6-8,11-12,15H,5,9-10,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDXAHZPGCANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyrrolo[2,3-b]pyridine core linked to a 4-oxo-4-phenylbutanamide moiety through a propyl chain. The molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, and it has a molecular weight of 300.37 g/mol. The structural arrangement is crucial for its biological activity, allowing it to interact with various biological targets effectively.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a significant role in cellular proliferation and differentiation, making them critical in cancer progression. The compound inhibits FGFR activity, thereby disrupting the signaling pathways involved in tumor growth.

Affected Biochemical Pathways

The inhibition of FGFRs by this compound affects several key signaling pathways:

  • RAS–MEK–ERK Pathway : Involved in cell division and survival.
  • PI3K–Akt Pathway : Regulates cell growth and metabolism.
  • PLCγ Pathway : Influences various cellular functions including proliferation.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and lung cancer (A549 cells).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism
A5490.92 ± 0.17Apoptosis induction
MCF71.00 ± 0.11Cell cycle arrest
HepG20.93 ± 0.28Inhibition of FGFR

These IC50 values demonstrate the compound's potency as an anticancer agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Study on Pyrrolo[2,3-b]pyridine Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The most promising compounds exhibited IC50 values under 10 µM across various tests, indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound forms stable interactions with FGFRs, enhancing its inhibitory effects on cancer cell proliferation .

Scientific Research Applications

Anticancer Potential

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against several cancer cell lines, notably:

Cell LineIC50 Value (µM)Mechanism
A5490.92 ± 0.17Apoptosis induction
MCF71.00 ± 0.11Cell cycle arrest
HepG20.93 ± 0.28Inhibition of FGFR

These findings indicate that the compound can effectively inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide and structurally related compounds:

  • Study on Pyrrolo[2,3-b]pyridine Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The most promising compounds exhibited IC50 values under 10 µM across various tests, indicating strong anticancer potential.
  • Molecular Docking Studies : Simulations suggest that this compound forms stable interactions with FGFRs, enhancing its inhibitory effects on cancer cell proliferation.

Summary of Applications

The applications of this compound can be summarized as follows:

Cancer Research

The compound's ability to inhibit FGFRs positions it as a valuable tool in cancer research, particularly for targeting tumors that exhibit aberrant FGFR signaling.

Drug Development

Given its potent biological activity, there is potential for this compound to serve as a lead structure in the development of new anticancer agents.

Biochemical Studies

The interactions with key signaling pathways make it an important subject for studies aimed at understanding cellular proliferation and differentiation mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Molecular Weight (g/mol)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (Target) Pyrrolo[2,3-b]pyridine Propyl linker, 4-oxo-4-phenylbutanamide Kinase inhibition (hypothetical) ~351.4 (calculated)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-2-yl, fluorophenyl, benzenesulfonamide Anticancer (kinase-targeted therapy) 589.1 (M+1)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholinylethoxy, pyrimidine Kinase or enzyme modulation ~800–850 (estimated)

Key Observations

Core Heterocycle Diversity :

  • The target compound’s pyrrolo[2,3-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidine in and pyrrolo[1,2-b]pyridazine in . These variations influence electronic properties and binding affinities to biological targets .

Substituent Complexity :

  • The target lacks halogenation (e.g., fluorine in ) or polar groups (e.g., morpholine in ), which are critical for solubility and target engagement in kinase inhibitors . Its 4-oxo-4-phenylbutanamide group may confer rigidity but could limit bioavailability compared to sulfonamide or carboxamide derivatives in analogs .

Molecular Weight and Drug-Likeness :

  • At ~351.4 g/mol, the target is smaller than the compounds in (589.1 g/mol) and (>800 g/mol), aligning better with Lipinski’s Rule of Five for oral bioavailability. However, the absence of solubilizing groups (e.g., sulfonamide in ) may hinder pharmacokinetics .

Therapeutic Hypotheses :

  • While the target’s pyrrolopyridine scaffold is associated with kinase inhibition (e.g., JAK or BTK inhibitors), its exact mechanism remains unverified. In contrast, and compounds include validated pharmacophores (e.g., chromen-2-yl for kinase binding, trifluoromethyl for metabolic stability) .

Q & A

How can researchers design a multi-step synthetic route for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide, considering challenges in intermediate stability and regioselectivity?

Methodological Answer:
Designing the synthesis requires strategic planning of intermediates and protecting groups. For example, introducing the pyrrolopyridine moiety (a common feature in kinase inhibitors) may involve coupling reactions, as seen in analogous compounds like N-[6-chloro-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl]butanamide . Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrrolopyridine fragment to the propyl backbone.
  • Oxo-group introduction : Employ oxidation reagents like PCC or Swern conditions for ketone formation, ensuring compatibility with acid-sensitive groups.
  • Reaction optimization : Adjust solvents (e.g., anhydrous DMF or THF) and temperatures (0–5°C for sensitive steps) to minimize side reactions, as demonstrated in multi-step syntheses of pyrazolo[3,4-d]pyrimidine derivatives .

What advanced analytical techniques are critical for resolving structural ambiguities in this compound, particularly when NMR data conflicts with computational predictions?

Methodological Answer:

  • X-ray crystallography : Resolve absolute stereochemistry and confirm bond angles, as applied to structurally related pyrrolopyridine derivatives (e.g., N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1H-pyrrolo[2,3-b]pyridine) .
  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial interactions to distinguish regioisomers.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy, especially for detecting trace impurities from synthetic byproducts .

How can researchers identify potential biological targets for this compound, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • Pharmacophore mapping : Compare the compound’s pyrrolopyridine core and amide side chain to known kinase inhibitors (e.g., K-252a and crizotinib, which target MET or ALK) .
  • Kinase profiling assays : Use broad-spectrum kinase panels to screen for inhibitory activity. Prioritize kinases with ATP-binding pockets compatible with the compound’s hydrophobic substituents (e.g., phenyl and propyl groups) .
  • Computational docking : Predict binding modes using software like AutoDock, referencing crystal structures of related inhibitors bound to kinases .

What experimental strategies address contradictions in reported bioactivity data for pyrrolopyridine derivatives across studies?

Methodological Answer:

  • Orthogonal assays : Validate activity using both cell-based (e.g., proliferation assays) and biochemical (e.g., kinase inhibition) methods to rule out assay-specific artifacts.
  • Meta-analysis of conditions : Compare buffer pH, incubation times, and cell lines used in conflicting studies. For example, variations in serum concentration can alter compound solubility and efficacy .
  • Proteomic profiling : Identify off-target interactions via mass spectrometry-based pull-down assays, which may explain divergent phenotypic outcomes .

How can reaction parameters be optimized to improve yield during the synthesis of the pyrrolo[2,3-b]pyridine moiety?

Methodological Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as used in synthesizing 1H-pyrrolo[2,3-b]pyridin-3-yl derivatives .
  • Temperature control : Maintain low temperatures (−78°C to 0°C) during lithiation steps to prevent decomposition.
  • Workup modifications : Use oxalic acid precipitation (as in piperidine carboxylate syntheses) to isolate intermediates with high purity .

What computational approaches predict the compound’s interaction with biological targets, and how can these models be validated?

Methodological Answer:

  • Molecular dynamics simulations : Simulate binding stability over 100+ ns trajectories to assess target engagement.
  • Free energy calculations : Use MM/GBSA to estimate binding affinities, comparing results with experimental IC₅₀ values .
  • Validation via mutagenesis : Introduce point mutations in predicted binding residues (e.g., gatekeeper mutations in kinases) and measure activity shifts .

How should stability studies be designed to evaluate the compound’s shelf life under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
  • pH stability profiling : Test solubility and integrity in buffers (pH 1–10) to identify optimal formulation conditions.
  • Cryopreservation trials : Store aliquots at −80°C with cryoprotectants (e.g., DMSO) and compare recovery rates over time .

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